molecular formula C13H8BrCl2NO B15076556 3-bromo-N-(2,4-dichlorophenyl)benzamide

3-bromo-N-(2,4-dichlorophenyl)benzamide

Cat. No.: B15076556
M. Wt: 345.0 g/mol
InChI Key: LOHWHTSDYVETHA-UHFFFAOYSA-N
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Description

3-bromo-N-(2,4-dichlorophenyl)benzamide is an organic compound with the molecular formula C13H8BrCl2NO. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of bromine, chlorine, and amide functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2,4-dichlorophenyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 2,4-dichloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2,4-dichlorophenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amide group can be oxidized or reduced to form different functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of carboxylic acids or nitro compounds.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of benzoic acid derivatives and aniline derivatives.

Scientific Research Applications

3-bromo-N-(2,4-dichlorophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,4-dichlorophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-dichlorophenyl)-2-nitrobenzamide

Uniqueness

3-bromo-N-(2,4-dichlorophenyl)benzamide is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens in the benzamide structure can lead to distinct properties compared to other similar compounds.

Properties

Molecular Formula

C13H8BrCl2NO

Molecular Weight

345.0 g/mol

IUPAC Name

3-bromo-N-(2,4-dichlorophenyl)benzamide

InChI

InChI=1S/C13H8BrCl2NO/c14-9-3-1-2-8(6-9)13(18)17-12-5-4-10(15)7-11(12)16/h1-7H,(H,17,18)

InChI Key

LOHWHTSDYVETHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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